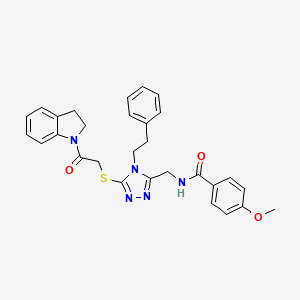
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-2-one is a key structural component in many bioactive compounds and has been found to exhibit antibacterial activities . The 1,2,4-triazole moiety is also a common feature in many medicinal compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures have been synthesized through various methods. For instance, indolin-2-one derivatives have been synthesized through a series of reactions involving acetylcholine esterase (AChE) inhibitors .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by its indolin-2-one and 1,2,4-triazole components. These components could potentially affect the compound’s binding affinities and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex, given the presence of multiple reactive functional groups. The indolin-2-one and 1,2,4-triazole moieties could undergo various chemical transformations, potentially affecting the compound’s reactivity and interactions with biological targets .Applications De Recherche Scientifique
Antimicrobial Properties : The compound shows promise in antimicrobial applications. For instance, a study by Desai, Rajpara, and Joshi (2013) synthesized similar compounds and screened them for antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungal strains. The findings suggest potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Research : In cancer research, compounds with a structure similar to this one have shown cytotoxic effects. Šermukšnytė et al. (2022) researched the effect of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some compounds were identified as active against these cancer cells, highlighting their potential in anticancer drug development (Šermukšnytė et al., 2022).
Antioxidant and Antimicrobial Evaluation : Baytas et al. (2012) synthesized and evaluated novel 4-substituted-1H-1,2,4-triazole derivatives for their antioxidant and antimicrobial properties. The study indicated potential applications in combating oxidative stress and microbial infections (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Antibacterial Activity : Singh et al. (2010) explored the synthesis of triazole derivatives and their antibacterial activity, demonstrating the potential use of such compounds in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-37-24-13-11-23(12-14-24)28(36)30-19-26-31-32-29(34(26)17-15-21-7-3-2-4-8-21)38-20-27(35)33-18-16-22-9-5-6-10-25(22)33/h2-14H,15-20H2,1H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWXQKOVABDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

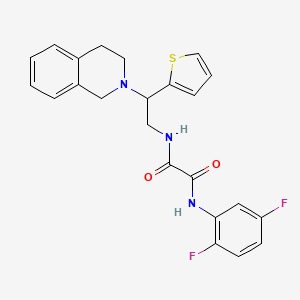
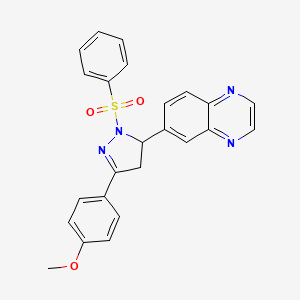
![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)
![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)
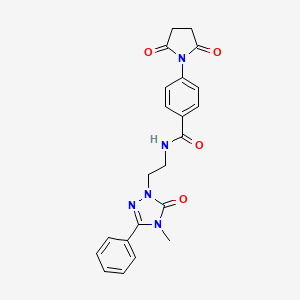
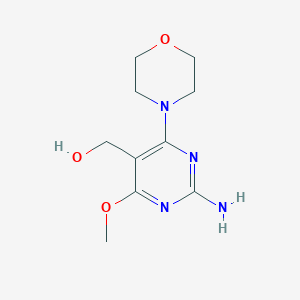
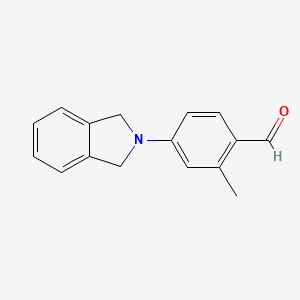
![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)
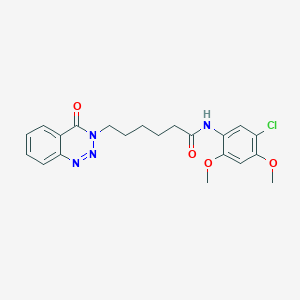
![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)
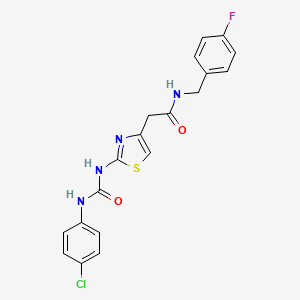
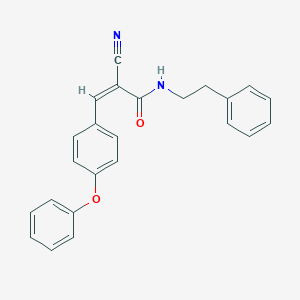
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)